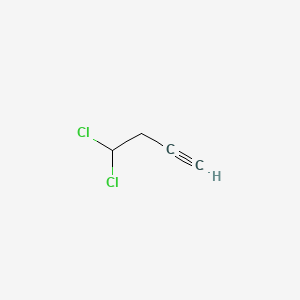

4,4-Dichloro-1-butyne

Description

Contextualization within Halogenated Alkynes and Butyne Derivatives

4,4-Dichloro-1-butyne, with the chemical formula C4H4Cl2, belongs to the class of halogenated alkynes. ontosight.ai This classification signifies the presence of two key functional groups: a carbon-carbon triple bond (an alkyne) and one or more halogen atoms. Specifically, it is a derivative of butyne, a four-carbon alkyne. The presence of two chlorine atoms on the fourth carbon atom distinguishes it from other butyne derivatives and imparts specific reactivity to the molecule. ontosight.ai

Halogenated alkynes are a significant subclass of organic compounds. The halogenation of alkynes, such as with chlorine (Cl2) or bromine (Br2), typically proceeds through a bridged halonium ion intermediate, similar to the halogenation of alkenes. masterorganicchemistry.com This mechanism generally results in the trans addition of the halogen atoms across the triple bond when one equivalent of the halogen is used. masterorganicchemistry.comyoutube.com The addition of a second equivalent of a halogen can lead to the formation of a tetrahaloalkane. masterorganicchemistry.com Research has shown that alkynes generally react more slowly with halogens like Cl2 and Br2 compared to alkenes with similar structures. masterorganicchemistry.com

The physical and chemical properties of 4,4-Dichloro-1-butyne are presented in the table below. It is a liquid at room temperature and is insoluble in water, but dissolves in various organic solvents. ontosight.ai

| Property | Value |

| Molecular Formula | C4H4Cl2 ontosight.ainih.gov |

| Molecular Weight | 122.98 g/mol sigmaaldrich.comchemicalbook.com |

| Appearance | Liquid ontosight.ai |

| Solubility | Insoluble in water, soluble in organic solvents ontosight.ai |

| IUPAC Name | 4,4-dichloro-1-butyne ontosight.ai |

This table provides a summary of the key properties of 4,4-Dichloro-1-butyne.

Significance as a Synthetic Intermediate

The primary significance of 4,4-Dichloro-1-butyne lies in its role as a synthetic intermediate, serving as a valuable precursor for the construction of more complex molecules. ontosight.ai Its reactivity is dominated by the alkyne and the dichloro-substituted carbon.

The synthesis of 4,4-Dichloro-1-butyne typically involves the dehydrohalogenation of a suitable precursor. One common method is the reaction of 1,4-dichlorobut-2-ene with a strong base, such as sodium amide. ontosight.ai This reaction facilitates the elimination of hydrogen chloride and the subsequent formation of the alkyne's characteristic triple bond. ontosight.ai The starting material, 1,4-dichlorobut-2-ene, exists as cis and trans isomers and is an industrial intermediate itself, used in the production of chloroprene (B89495). sigmaaldrich.comnbinno.comwikipedia.org

| Reactant | Reagent | Product |

| 1,4-Dichlorobut-2-ene | Strong base (e.g., Sodium amide) | 4,4-Dichloro-1-butyne ontosight.ai |

This table outlines a typical synthesis route for 4,4-Dichloro-1-butyne.

Once formed, 4,4-Dichloro-1-butyne can participate in various chemical transformations. The triple bond can act as an electrophile, making it susceptible to nucleophilic addition reactions, which are instrumental in forming new carbon-carbon bonds. ontosight.ai This reactivity allows for the introduction of diverse functional groups and the extension of the carbon skeleton, making it a useful building block in multi-step organic syntheses.

Scope of Academic Inquiry and Research Perspectives

Academic research involving halogenated alkynes like 4,4-Dichloro-1-butyne is multifaceted. A significant area of investigation is the development of novel synthetic methodologies that utilize these compounds as key starting materials or intermediates. The unique combination of the alkyne and gem-dichloro functionalities provides a platform for exploring new chemical reactions and constructing complex molecular architectures.

A particularly innovative and burgeoning area of research is the enzymatic halogenation of terminal alkynes. nih.gov While halogenated natural products are common, the enzymatic installation of a halogen atom onto the end of an alkyne has only recently been demonstrated. nih.gov Researchers have discovered and characterized an alkynyl halogenase, JamD, from the jamaicamide biosynthetic pathway. nih.gov This flavin-dependent halogenase is capable of halogenating the terminal alkyne of various substrates, from simple molecules to more complex natural product intermediates. nih.gov

The discovery of JamD and its homologues opens up new possibilities for the chemoselective and environmentally benign synthesis of haloalkynes. nih.gov These biocatalysts show a distinct preference for terminal alkynes, suggesting their potential for highly specific applications in organic synthesis. nih.gov Future research will likely focus on expanding the substrate scope of these enzymes, understanding the structural and mechanistic details of enzymatic alkyne halogenation, and applying these biocatalysts in the synthesis of valuable chemical compounds. nih.gov This line of inquiry represents a shift towards more sustainable and selective methods for the production of halogenated compounds.

Structure

3D Structure

Properties

CAS No. |

83682-42-2 |

|---|---|

Molecular Formula |

C4H4Cl2 |

Molecular Weight |

122.98 g/mol |

IUPAC Name |

4,4-dichlorobut-1-yne |

InChI |

InChI=1S/C4H4Cl2/c1-2-3-4(5)6/h1,4H,3H2 |

InChI Key |

GZSQUXHPCHUPPD-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,4 Dichloro 1 Butyne

Dehydrohalogenation Routes from Halogenated Butenes and Butanes

Dehydrohalogenation, the elimination of a hydrogen halide from a substrate, is a fundamental and widely used method for the synthesis of alkenes and alkynes. In the context of 4,4-dichloro-1-butyne, this approach would involve the removal of hydrogen chloride (HCl) from a suitable polychlorinated butane (B89635) or butene precursor.

The synthesis of alkynes via dehydrohalogenation typically proceeds through a double elimination reaction from either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). For 4,4-dichloro-1-butyne, a plausible precursor could be a tetrachlorobutane, such as 1,1,2,2-tetrachlorobutane or 1,2,3,4-tetrachlorobutane. cdnsciencepub.comjustia.com The reaction generally follows an E2 (elimination, bimolecular) mechanism, which involves a concerted step where a strong base abstracts a proton while the leaving group (a halide ion) departs.

The dehydrohalogenation of chlorinated butanes often requires harsh conditions and can lead to a mixture of products. For instance, the dehydrohalogenation of 3,4-dichloro-1-butene (B1205564) with aqueous alkali is a known industrial process to produce chloroprene (B89495), not an alkyne. google.comgoogle.com To achieve the desired 4,4-dichloro-1-butyne, the choice of precursor and reaction conditions must be carefully controlled to favor the formation of the triple bond at the C1-C2 position while retaining the dichloromethyl group at the C4 position. A potential pathway could start from 1,2,3,4-tetrachlorobutane, where a two-fold dehydrochlorination could yield the target alkyne. justia.com

The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in an aqueous medium or an alcoholic solvent. cdnsciencepub.comgoogle.com To overcome the challenge of low solubility of the organic substrate in an aqueous base, phase-transfer catalysts (PTCs) are often employed. These catalysts, such as quaternary ammonium (B1175870) salts or cyclic polyethers, facilitate the transport of the hydroxide ion from the aqueous phase to the organic phase, significantly increasing the reaction rate and conversion. google.comgoogle.com

Achieving high yield and purity of 4,4-dichloro-1-butyne via dehydrohalogenation requires careful optimization of several reaction parameters. The interplay between the base, solvent, temperature, and catalyst is critical in directing the reaction towards the desired product and minimizing the formation of byproducts like isomeric alkynes, allenes, or dienes. google.com

Key parameters for optimization include:

Base Concentration: A high concentration of a strong base (e.g., >15% NaOH) is generally required to drive the elimination reactions.

Catalyst Choice and Loading: The type and amount of the phase-transfer catalyst can dramatically influence reaction rates. Quaternary ammonium compounds are effective, with loading levels typically ranging from 0.01% to 10% by weight relative to the substrate. google.com

Temperature: The reaction temperature is a crucial factor, typically controlled between 0°C and 100°C. google.com Higher temperatures increase the reaction rate but may also promote side reactions and decomposition, reducing selectivity.

Reaction Time: Sufficient reaction time is needed for high conversion, but prolonged times can lead to product degradation or isomerization.

Below is a representative table illustrating how reaction parameters could be optimized for a hypothetical dehydrohalogenation synthesis of 4,4-dichloro-1-butyne.

Table 1: Hypothetical Optimization of Dehydrohalogenation Reaction Parameters

| Entry | Base (equiv.) | Solvent | Catalyst (mol%) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | KOH (2.2) | Ethanol | None | 80 | Low | Low |

| 2 | NaOH (3.0) | H₂O/Toluene | TBAC (2) | 60 | Moderate | Moderate |

| 3 | NaOH (3.0) | H₂O/Toluene | TBAC (5) | 60 | High | Moderate |

| 4 | NaOH (3.0) | H₂O/Toluene | TBAC (5) | 40 | Moderate | High |

TBAC: Tetrabutylammonium chloride

Novel Carbon-Carbon Triple Bond Formation Strategies

Beyond traditional elimination reactions, modern organic synthesis offers novel strategies for forming carbon-carbon triple bonds that could potentially be applied to the synthesis of 4,4-dichloro-1-butyne. These methods often rely on transition-metal catalysis and can offer alternative pathways with improved selectivity and functional group tolerance. researchgate.netcdnsciencepub.com

Potential novel strategies include:

Cross-Coupling Reactions: A Sonogashira-type coupling could be envisioned, involving the reaction of a terminal alkyne with a suitable electrophile. For instance, coupling ethynyltrimethylsilane with a dichloromethyl-containing electrophile, followed by desilylation, could be a possible route.

Catalytic C-H Functionalization: Advances in C-H activation could allow for the direct coupling of acetylene (B1199291) or a protected acetylene equivalent with a precursor containing a C-H bond at the position of the desired dichloromethyl group. rsc.org Silver(I)-catalyzed C-H functionalization of terminal alkynes is one such method that enables new C-C bond formations. rsc.org

Ruthenium-Catalyzed Reactions: Electron-rich ruthenium(II) catalysts are known to mediate various C-C bond formations involving alkynes. researchgate.net A strategy might involve the ruthenium-catalyzed coupling of simple, unsaturated molecules to construct the C4 backbone of 4,4-dichloro-1-butyne.

Umpolung Strategies: Phosphine-catalyzed "umpolung" (polarity reversal) additions provide another modern tool for C-C bond formation. acs.org A synthetic design could involve the reaction of an electrophilic alkyne species with a nucleophilic dichloromethyl anion equivalent.

These advanced catalytic methods, while not yet documented specifically for 4,4-dichloro-1-butyne, represent promising areas for future research to develop more direct and efficient synthetic routes. researchgate.netcdnsciencepub.comacs.org

Principles of Green Chemistry in 4,4-Dichloro-1-butyne Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. sciencehistory.orgacs.org Evaluating the synthesis of 4,4-dichloro-1-butyne through this lens is crucial for developing sustainable manufacturing processes.

Key green chemistry considerations include:

Atom Economy: Dehydrohalogenation reactions often have poor atom economy, as they use stoichiometric amounts of base and produce significant quantities of salt as waste. For every mole of HCl eliminated, a mole of salt (e.g., NaCl) is generated.

Catalysis: The use of catalysts is a cornerstone of green chemistry. Phase-transfer catalysts in dehydrohalogenation improve reaction efficiency, reducing energy consumption and potentially allowing for milder conditions. google.comgoogle.com The novel C-C bond formation strategies discussed are inherently greener as they are catalytic. cdnsciencepub.comcolab.ws

Safer Solvents and Reagents: Traditional syntheses may use hazardous organic solvents. Green approaches favor the use of safer alternatives like water or performing reactions under solvent-free conditions. researchgate.netacs.orgubc.ca

Energy Efficiency: Reactions should be designed for ambient temperature and pressure whenever possible. Catalytic methods can lower the activation energy of reactions, thereby reducing the need for high temperatures. acs.org

Waste Prevention: The ideal synthesis produces no waste. Designing synthetic routes with high selectivity and yield minimizes the generation of byproducts and purification waste.

The following table provides a comparative assessment of the different synthetic approaches based on green chemistry principles.

Table 2: Green Chemistry Assessment of Synthetic Routes to 4,4-Dichloro-1-butyne

| Green Principle | Dehydrohalogenation (Stoichiometric) | Dehydrohalogenation (PTC-Catalyzed) | Novel Catalytic C-C Formation |

|---|---|---|---|

| Atom Economy | Poor | Poor | Potentially High |

| Use of Catalysis | No | Yes (Sub-stoichiometric) | Yes (Catalytic) |

| Energy Efficiency | Low (Often requires heat) | Moderate (Milder conditions possible) | High (Often at ambient temp.) |

| Waste Generation | High (Stoichiometric salt waste) | High (Stoichiometric salt waste) | Low to Moderate |

By embracing these principles, future research can pave the way for more sustainable methods for producing 4,4-dichloro-1-butyne and other valuable chemical intermediates.

Elucidation of 4,4 Dichloro 1 Butyne S Intrinsic Chemical Reactivity

Nucleophilic Addition Reactions at the Alkyne Moiety

The carbon-carbon triple bond of an alkyne is an electron-rich region, typically making it susceptible to attack by electrophiles. However, the reactivity of the alkyne in 4,4-dichloro-1-butyne is significantly modified by the presence of the adjacent dichloromethyl group.

Electrophilic Character of the Triple Bond

The two chlorine atoms on the C-4 position are strongly electron-withdrawing. This property is exerted through the sigma bonds of the molecule via the inductive effect. This significant pull of electron density away from the alkyne functionality diminishes its typical nucleophilicity and instead imparts a degree of electrophilic character to the triple bond. Consequently, the triple bond in 4,4-dichloro-1-butyne can act as an electrophile, accepting electrons from an attacking nucleophile. ontosight.ai This reactivity pattern is characteristic of "activated" alkynes, which are often referred to as acetylenic Michael acceptors. bham.ac.uk The reaction is a form of 1,4-conjugate addition, facilitated by the electron-withdrawing nature of the substituents. bham.ac.uk

Regioselectivity and Stereochemical Outcomes

In nucleophilic additions to activated terminal alkynes like 4,4-dichloro-1-butyne, the attacking nucleophile, such as a thiol or an amine, will add to the terminal carbon (C-1). This regioselectivity is dictated by the electronic effects of the electron-withdrawing group, which makes the β-carbon (C-2) more electrophilic and susceptible to attack. The initial addition results in a vinyl anion intermediate, which is then protonated to yield the final product.

The stereochemical outcome of these additions is typically trans, leading to the formation of an (E)-alkene. This is because the intermediate vinyl carbanion can isomerize to the more stable trans configuration, where steric hindrance between the substituent groups is minimized, before it is protonated. ic.ac.uk

Table 1: General Outcomes of Nucleophilic Addition to Activated Alkynes

| Nucleophile | Product Type | Typical Stereochemistry |

| Thiols (R-SH) | Vinyl Sulfide | (E)-isomer |

| Amines (R₂NH) | Enamine | (E)-isomer |

| Alcohols (R-OH) | Vinyl Ether | (E)-isomer |

This table illustrates the general outcomes for nucleophilic additions to activated alkynes. The specific efficiency and conditions can vary.

Halogen Atom Substitution Reactions

The geminal dichloro group at the C-4 position represents another key reactive site within the molecule, enabling nucleophilic substitution reactions.

Mechanisms of Nucleophilic Displacement at Geminal Dichloro Positions

The carbon atom bonded to two chlorine atoms is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the chloride ions. The hydrolysis of geminal dihalides, for instance, typically proceeds through a two-step mechanism. wikipedia.orgvedantu.com

First, a nucleophilic substitution reaction occurs where a hydroxide (B78521) ion displaces one of the chlorine atoms to form a gem-halohydrin intermediate. wikipedia.org This intermediate is generally unstable. The newly introduced hydroxyl group can then expel the second chloride ion, leading to the formation of a carbonyl group. wikipedia.orgyoutube.com If the gem-dihalide is secondary, as in the case of the C-4 position of 4,4-dichloro-1-butyne, this process would yield a ketone. vedantu.comaskfilo.com

The substitution can proceed via mechanisms with SN1 or SN2 characteristics, influenced by the reaction conditions. The C-4 carbon is a secondary carbon, which can support either pathway.

Influence of Nucleophile Structure and Reaction Environment

The specific pathway and rate of nucleophilic substitution are highly dependent on the nature of the nucleophile and the reaction environment.

Nucleophile Strength: Strong nucleophiles (e.g., OH⁻, RS⁻) will favor an SN2-type attack. Weaker nucleophiles (e.g., H₂O, ROH) may favor an SN1 pathway, especially if the intermediate carbocation can be stabilized.

Solvent: Polar aprotic solvents (e.g., acetone) tend to favor SN2 reactions, while polar protic solvents (e.g., ethanol, water) can facilitate SN1 reactions by stabilizing both the leaving group and the carbocation intermediate. learncbse.in

Steric Hindrance: The approach to the C-4 carbon is somewhat sterically hindered by the rest of the molecule. Very bulky nucleophiles may react more slowly in an SN2 fashion. learncbse.in

Leaving Group: The chloride ion is a good leaving group, facilitating the substitution process.

Table 2: Factors Influencing Nucleophilic Substitution Mechanisms

| Factor | Favors SN1 | Favors SN2 | Relevance to 4,4-Dichloro-1-butyne |

| Substrate | Tertiary > Secondary | Primary > Secondary | Secondary carbon allows for both pathways. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, I⁻) | Reaction is sensitive to nucleophile choice. |

| Leaving Group | Good (e.g., I⁻, Br⁻, Cl⁻) | Good (e.g., I⁻, Br⁻, Cl⁻) | Chloride is a competent leaving group. |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Solvent choice can direct the reaction outcome. |

Electrophilic Addition Reactions

While the alkyne is electron-deficient, it can still undergo electrophilic addition reactions, although its reactivity is lower than that of simple, non-activated alkynes. ic.ac.uklibretexts.org The high density of pi electrons in the triple bond can still attack an incoming electrophile. libretexts.org

When reacting with hydrogen halides (HX), the addition typically follows Markovnikov's rule. libretexts.org The initial protonation occurs at the terminal carbon (C-1) to form the more stable vinyl cation at the C-2 position. The subsequent attack by the halide ion (X⁻) yields the haloalkene. If a second equivalent of HX is added, a gem-dihalide is formed. libretexts.org

Similarly, the addition of halogens like bromine (Br₂) can occur. The reaction proceeds through a cyclic bromonium ion intermediate, analogous to the mechanism for alkenes. libretexts.org The addition of one equivalent of the halogen results in a dihaloalkene, which is typically the trans isomer due to the anti-addition mechanism. libretexts.org Adding a second equivalent of the halogen leads to a tetrahaloalkane. libretexts.org The electron-withdrawing effect of the dichloromethyl group would be expected to decrease the rate of electrophilic attack compared to a simple alkyne like 1-butyne (B89482).

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. For an alkyne like 4,4-dichloro-1-butyne, this would typically involve its carbon-carbon triple bond acting as a 2π component in reactions such as [2+2], [3+2], or [4+2] cycloadditions.

[4+2] Cycloadditions (Diels-Alder Reaction): In a typical Diels-Alder reaction, an alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The reactivity of the dienophile is often enhanced by electron-withdrawing groups. The dichloromethyl group (–CHCl₂) at the C-4 position of 4,4-dichloro-1-butyne could exert an electronic influence on the alkyne, but specific studies confirming its participation in Diels-Alder reactions are not readily found.

[3+2] Cycloadditions (Huisgen Cycloaddition): This type of reaction involves a 1,3-dipole reacting with a dipolarophile (in this case, the alkyne) to form a five-membered heterocyclic ring. Alkynes are common substrates in these reactions. While it is plausible that 4,4-dichloro-1-butyne could react with 1,3-dipoles like azides or nitrile oxides, specific experimental data for this compound are absent in the surveyed literature.

Due to the lack of specific research, no data tables of reaction conditions or yields for cycloaddition reactions involving 4,4-dichloro-1-butyne can be provided.

Radical-Mediated Transformations

Radical reactions involving alkynes can include radical additions across the triple bond or cyclizations where the alkyne is part of a larger molecule. These reactions are typically initiated by a radical species, leading to a cascade of bond-forming events.

Radical Addition: A radical species could potentially add to the triple bond of 4,4-dichloro-1-butyne. This would form a vinylic radical, which could then undergo further reactions, such as hydrogen atom abstraction or reaction with another molecule.

As with cycloadditions, there is a notable absence of specific studies on the radical-mediated transformations of 4,4-dichloro-1-butyne in the available scientific databases. Therefore, no detailed research findings or data tables can be presented.

Mechanistic Investigations into 4,4 Dichloro 1 Butyne Transformations

Kinetic Studies of Key Reactions

Kinetic studies are instrumental in elucidating the step-by-step sequence of events in a chemical reaction. While specific kinetic data for 4,4-dichloro-1-butyne is not extensively detailed in the provided search results, the reactivity of structurally related chloroalkenes and chloroalkynes offers valuable insights. For instance, studies on the atmospheric reactions of 4-chloro-1-butene (B1662094) (CBE) have determined rate constants for its reactions with various atmospheric oxidants. nih.govresearchgate.net

The rate constants for the reaction of 4-chloro-1-butene with O₃, OH, NO₃, and Cl at 298 ± 2 K are (3.96 ± 0.43) × 10⁻¹⁸, (2.63 ± 0.96) × 10⁻¹¹, (4.48 ± 1.23) × 10⁻¹⁵, and (2.35 ± 0.90) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, respectively. nih.govresearchgate.net These findings highlight that the reaction with the hydroxyl radical (OH) is the primary degradation pathway for this chloroalkene in the atmosphere. nih.gov

In the context of synthetic organic chemistry, the kinetics of reactions involving compounds like 4,4-dichloro-1-butyne are often influenced by the reaction conditions. For example, in copper-catalyzed hydroamination reactions, kinetic studies have shown that the process can be zero-order in relation to the substrate, indicating that the catalyst's regeneration is the turnover-limiting step. acs.org Such mechanistic insights are crucial for optimizing reaction conditions to achieve higher yields and shorter reaction times. acs.org

Table 1: Rate Constants for the Atmospheric Reactions of 4-chloro-1-butene

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| O₃ | (3.96 ± 0.43) × 10⁻¹⁸ |

| OH | (2.63 ± 0.96) × 10⁻¹¹ |

| NO₃ | (4.48 ± 1.23) × 10⁻¹⁵ |

| Cl | (2.35 ± 0.90) × 10⁻¹⁰ |

Data obtained at 298 ± 2 K and atmospheric pressure. nih.govresearchgate.net

Identification and Characterization of Reaction Intermediates

The identification of transient species, or reaction intermediates, is a cornerstone of mechanistic chemistry. For transformations involving chlorinated butynes and butenes, several types of intermediates have been proposed and, in some cases, characterized.

In the dimerization of acetylene (B1199291) to form a 1,4-dichloro-2-butyne (B41282) intermediate, a key step in some synthetic routes, the reaction proceeds through organometallic intermediates. vaia.com Similarly, the isomerization of 3,4-dichloro-1-butene (B1205564) to 1,4-dichloro-2-butene, a reaction catalyzed by iron(III) oxide on a titanium dioxide support, is thought to involve the formation of metal-bound intermediates. researchgate.netjcsp.org.pk The presence of both Cu(I) and Cu(II) in polynuclear structures is suggested to facilitate electron transfer steps in related isomerization reactions. researchgate.net

Radical intermediates are also significant, particularly in chlorination reactions. The radical chlorination of 1,3-butadiene (B125203) proceeds via the formation of chlorine radicals and subsequent allylic radical intermediates. smolecule.com While not directly involving 4,4-dichloro-1-butyne, these studies on related C4 chlorinated hydrocarbons provide a framework for understanding potential radical-mediated transformations.

In nucleophilic substitution reactions, the formation of carbocation intermediates is a plausible pathway. For instance, the chlorination of terminal alkynes with sodium hypochlorite (B82951) is proposed to proceed through a carbonium ion intermediate. The stability of such carbocations is a critical factor in determining the reaction pathway and product distribution. ed.gov

Transition State Analysis in Bond-Forming and Bond-Breaking Processes

Transition state analysis provides a theoretical and computational lens to examine the highest energy point along a reaction coordinate. This analysis is crucial for understanding reaction rates and selectivity. While specific transition state models for 4,4-dichloro-1-butyne were not found in the search results, general principles from related systems can be applied.

Computational studies, such as those using density functional theory (DFT), are powerful tools for modeling transition states. mdpi.com For example, in the reaction of 3,4-dichloro-1-butene with a model nucleophile, the transition-state conformation can be derived using computational methods like MOPAC. oup.com Such calculations provide insights into the enthalpy and entropy of activation, which are key thermodynamic parameters governing the reaction rate. oup.com

In reactions involving stereochemistry, such as the diastereoselective addition to α-chiral aldehydes, transition state models like the Felkin-Anh and Cornforth-Evans models are used to predict the stereochemical outcome. researchgate.net The relative energies of different transition states determine which diastereomer is formed preferentially. researchgate.net For reactions involving 4,4-dichloro-1-butyne, similar computational and theoretical analyses would be necessary to understand the factors controlling product formation, especially in stereoselective reactions.

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on reaction rates, selectivity, and even the operative mechanism. mdpi.com Solvents can influence the stability of reactants, intermediates, and transition states.

In the chlorination of trans-1,4-dichloro-2-butene, the use of a solvent like carbon tetrachloride can be beneficial. google.com This is because it allows the reaction to be carried out at a lower temperature and can help to dissipate heat, preventing localized overheating and the formation of byproducts. google.com The polarity of the solvent is also a critical factor. For Diels-Alder reactions, it has been shown that reaction rates can be higher in non-polar solvents like toluene, while selectivity is enhanced in more polar solvents like acetone. mdpi.com This is attributed to the solvent's ability to alter the energy gap between the frontier molecular orbitals of the reacting species. mdpi.com

For reactions involving ionic intermediates, such as those proceeding through carbocations, polar solvents are generally favored as they can stabilize the charged species. Conversely, for reactions that proceed through non-polar transition states, non-polar solvents may be more suitable. The solubility of reactants and catalysts is also a practical consideration that is dictated by the solvent choice. nih.gov

Catalysis in 4,4 Dichloro 1 Butyne Chemistry

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. sci-hub.se This approach is pivotal for fine chemical synthesis. heraeus-precious-metals.com

Transition Metal-Mediated Reactions

Transition metal complexes are powerful tools for a vast array of organic transformations, including C-C bond formation, cycloadditions, and functionalization of alkynes. thermofisher.comacs.orgacs.org Catalysts based on palladium, rhodium, iridium, copper, and gold are frequently employed to activate alkyne substrates for selective reactions. heraeus-precious-metals.comacs.orgdiva-portal.org However, no specific studies detailing the application of these catalysts to 4,4-dichloro-1-butyne have been identified. Research on related dichlorinated butenes and butynes primarily involves isomerization and dehydrochlorination reactions. jcsp.org.pkresearchgate.netacs.org

Organocatalysis and Biocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative for producing enantiomerically pure compounds. researchgate.nete-bookshelf.de Biocatalysis employs enzymes or whole cells to perform highly selective reactions under environmentally benign conditions, typically in aqueous media. acs.org While both fields are rapidly expanding, with applications in pharmaceutical and chemical industries, there is no published research on the use of organocatalysts or biocatalysts for the transformation of 4,4-dichloro-1-butyne. chinesechemsoc.orgacs.org

Heterogeneous Catalysis for Scalable Processes

Heterogeneous catalysts, which exist in a different phase from the reactants, are crucial for industrial-scale processes due to their ease of separation, recovery, and recycling. sci-hub.sesciencenet.cn Common examples include metals or metal oxides supported on materials like silica (B1680970) or alumina. jcsp.org.pkacs.org Studies on related compounds, such as the dehydrochlorination of 3,4-dichloro-1-butene (B1205564), have utilized heterogeneous systems like cesium chloride on silica gel. acs.org However, no analogous research has been reported for 4,4-dichloro-1-butyne.

Catalyst Design Principles for 4,4-Dichloro-1-butyne Substrate

Effective catalyst design relies on understanding the substrate's electronic and steric properties to tailor a catalyst for optimal activity and selectivity. For a substrate like 4,4-dichloro-1-butyne, key considerations would include the reactivity of the terminal alkyne and the influence of the gem-dichloro group. The design might involve tuning ligand properties in a transition metal complex or modifying the active sites of a heterogeneous catalyst. acs.org Without experimental data on its reactivity, any discussion on catalyst design principles would be purely speculative and fall outside the scope of this factual article.

Strategic Applications of 4,4 Dichloro 1 Butyne in Complex Organic Synthesis

Role as a C4 Building Block for Alkyne and Diene Architectures

The reactivity of the terminal alkyne and the two chlorine atoms on the same carbon atom makes 4,4-dichloro-1-butyne a valuable C4 building block for the synthesis of more complex alkynes and conjugated dienes.

The terminal alkyne provides a handle for various coupling reactions, such as the Sonogashira, Suzuki, and Negishi couplings, allowing for the introduction of aryl, vinyl, or other alkyl groups. These reactions typically proceed by deprotonation of the terminal alkyne with a strong base to form a metal acetylide, which then reacts with an appropriate electrophile.

Furthermore, the gem-dichloro group can undergo elimination reactions to furnish a second alkyne or a diene system. Treatment with a strong base can lead to dehydrochlorination, forming a chloroalkyne intermediate which can be further manipulated. For instance, reaction with two equivalents of a strong, non-nucleophilic base can lead to the formation of a butadiyne derivative. Alternatively, controlled elimination or reaction with specific reagents can yield substituted 1,3-dienes. The synthesis of 2-substituted buta-1,3-dienes has been achieved from the isomeric 1,4-dichlorobut-2-yne via organoboranes, suggesting similar strategies could be applicable to 4,4-dichloro-1-butyne for the generation of specifically substituted diene structures. ontosight.ai

Synthesis of Diverse Heterocyclic Compounds

The unique combination of a terminal alkyne and a gem-dichloride in 4,4-dichloro-1-butyne offers multiple pathways for the synthesis of a wide array of heterocyclic compounds. These reactions often proceed through cycloaddition or condensation pathways.

The terminal alkyne can participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides and nitrile oxides, to afford five-membered heterocyclic rings like triazoles and isoxazoles, respectively. Additionally, [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes can lead to the formation of six-membered rings. libretexts.orgpageplace.depageplace.devdoc.pub

The gem-dichloro group also plays a crucial role in the formation of heterocycles. It can react with dinucleophiles to form five- or six-membered rings. For example, reaction with a 1,2-diamine could potentially lead to the formation of a diazepine (B8756704) ring system, while reaction with a 1,2-dithiol could yield a dithiepine. While specific examples starting from 4,4-dichloro-1-butyne are not extensively documented in readily available literature, the analogous reactivity of gem-dihalides is a well-established strategy in heterocyclic synthesis.

Construction of Natural Products and Pharmaceutical Scaffolds

The structural motifs accessible from 4,4-dichloro-1-butyne, such as substituted alkynes, dienes, and various heterocycles, are prevalent in numerous natural products and pharmaceutically active compounds.

The butynyl moiety can be incorporated as a key fragment in the synthesis of complex natural products, including marine alkaloids and polyketides. For instance, the synthesis of manzamine A, a marine alkaloid with potential antitumor activity, involves the construction of a polycyclic system where a C4 fragment could be strategically introduced. wikipedia.org While direct use of 4,4-dichloro-1-butyne in published total syntheses is not prominent, its potential as a starting material for key intermediates is significant.

In medicinal chemistry, the development of novel antiviral and anticancer agents often relies on the synthesis of modified nucleoside analogues and diverse heterocyclic scaffolds. wgtn.ac.nznih.govmdpi.commdpi.comnih.gov The functional handles on 4,4-dichloro-1-butyne allow for its incorporation into these scaffolds. For example, the alkyne can be used to link to a nucleobase or another pharmacophoric group, while the dichloro-functionality can be transformed to introduce other desired substituents or to form part of a heterocyclic ring system integral to the drug's activity. The synthesis of various nucleoside analogues often involves the coupling of a modified sugar moiety with a heterocyclic base, a process where a C4 alkyne fragment could be a key connector. wgtn.ac.nznih.govmdpi.com

Polymer Precursor Chemistry

The presence of a terminal alkyne and two chlorine atoms makes 4,4-dichloro-1-butyne a potential monomer for the synthesis of novel polymers. Haloalkynes are known to undergo polymerization through various mechanisms, leading to polymers with interesting electronic and material properties.

Transition metal-catalyzed polymerization of haloalkynes is a known method to produce conjugated polymers. wgtn.ac.nz For example, rhodium-based catalysts have been used for the polymerization of similar monomers. The resulting polymers containing repeating dichloro-substituted butyne units could exhibit unique properties due to the presence of the halogen atoms, which can influence the polymer's solubility, thermal stability, and electronic characteristics.

Advanced Spectroscopic Characterization of 4,4 Dichloro 1 Butyne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For 4,4-dichloro-1-butyne, ¹H and ¹³C NMR, along with two-dimensional NMR techniques, are indispensable for confirming its molecular structure.

¹H NMR Spectroscopic Analysis

In the ¹H NMR spectrum of 4,4-dichloro-1-butyne, three distinct signals are expected, corresponding to the three non-equivalent proton environments in the molecule. The acetylenic proton (H-1) is anticipated to appear as a triplet due to coupling with the two methylene (B1212753) protons at C-3. The chemical shift of this proton is typically found in the range of 1.7-3.1 ppm, a region characteristic of terminal alkynes. libretexts.org

The methylene protons (H-3) are expected to produce a doublet of doublets. This complex splitting pattern arises from coupling to both the acetylenic proton (H-1) and the methine proton (H-4). The methine proton (H-4), being attached to a carbon bearing two electron-withdrawing chlorine atoms, is expected to be the most deshielded proton, with its signal appearing significantly downfield. This proton's signal would be a triplet due to coupling with the adjacent methylene protons.

Expected ¹H NMR Data for 4,4-Dichloro-1-butyne

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-1 (≡C-H) | ~2.0 - 3.0 | Triplet (t) | ³J(H1-H3) = ~2-3 |

| H-3 (-CH₂-) | ~2.5 - 3.5 | Doublet of Doublets (dd) | ³J(H3-H1) = ~2-3, ³J(H3-H4) = ~6-8 |

| H-4 (-CHCl₂) | ~5.5 - 6.5 | Triplet (t) | ³J(H4-H3) = ~6-8 |

¹³C NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum of 4,4-dichloro-1-butyne is predicted to show four distinct signals, one for each of the four carbon atoms in their unique chemical environments. The carbon of the dichloromethyl group (C-4) is expected to have the highest chemical shift due to the strong deshielding effect of the two chlorine atoms. The sp-hybridized carbons of the alkyne (C-1 and C-2) would appear in the characteristic region for alkynyl carbons, typically between 65 and 90 ppm. The methylene carbon (C-3) will resonate at a chemical shift intermediate to the alkynyl carbons and the highly deshielded C-4.

Expected ¹³C NMR Data for 4,4-Dichloro-1-butyne

| Carbon | Expected Chemical Shift (ppm) |

| C-1 (≡C-H) | ~70 - 80 |

| C-2 (-C≡) | ~80 - 90 |

| C-3 (-CH₂-) | ~40 - 50 |

| C-4 (-CHCl₂) | ~75 - 85 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in 4,4-dichloro-1-butyne, two-dimensional (2D) NMR techniques are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. sdsu.edu Cross-peaks would be expected between the acetylenic proton (H-1) and the methylene protons (H-3), and between the methylene protons (H-3) and the methine proton (H-4). This would confirm the H-C-C-H connectivity in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. columbia.edu The HSQC spectrum of 4,4-dichloro-1-butyne would show a cross-peak connecting the C-1 signal to the H-1 signal, the C-3 signal to the H-3 signals, and the C-4 signal to the H-4 signal. The C-2 carbon, having no directly attached protons, would not show a correlation in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. columbia.edu This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For 4,4-dichloro-1-butyne, key HMBC correlations would include:

A correlation between the acetylenic proton (H-1) and the C-2 and C-3 carbons.

Correlations from the methylene protons (H-3) to the C-1, C-2, and C-4 carbons.

A correlation from the methine proton (H-4) to the C-2 and C-3 carbons.

Together, these 2D NMR experiments provide a comprehensive and unambiguous picture of the molecular structure of 4,4-dichloro-1-butyne.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of 4,4-dichloro-1-butyne is expected to show characteristic absorption bands for the terminal alkyne and the carbon-chlorine bonds. A strong, sharp absorption band around 3300 cm⁻¹ is characteristic of the ≡C-H stretching vibration of a terminal alkyne. libretexts.orgorgchemboulder.com The C≡C triple bond stretch is expected to appear as a weak to medium absorption in the range of 2100-2140 cm⁻¹. orgchemboulder.com The presence of the dichloromethyl group will give rise to C-Cl stretching vibrations, which are typically observed in the fingerprint region of the spectrum, between 800 and 600 cm⁻¹. docbrown.info

Expected IR Absorption Bands for 4,4-Dichloro-1-butyne

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| ≡C-H | Stretching | ~3300 | Strong, Sharp |

| C≡C | Stretching | ~2120 | Weak to Medium |

| C-H (in CH₂) | Stretching | ~2950 | Medium |

| C-Cl | Stretching | ~600 - 800 | Medium to Strong |

Raman Spectroscopic Analysis

Raman spectroscopy is often complementary to IR spectroscopy. For 4,4-dichloro-1-butyne, the C≡C triple bond stretch, which is often weak in the IR spectrum, is expected to show a strong signal in the Raman spectrum in the region of 2100-2140 cm⁻¹. nih.govacs.orgresearchgate.net This is because the polarizability of the triple bond changes significantly during the vibration. The ≡C-H stretch would also be visible in the Raman spectrum, typically around 3300 cm⁻¹. The C-Cl stretching vibrations are also Raman active and would appear in the lower frequency region of the spectrum. mdpi.com

Expected Raman Shifts for 4,4-Dichloro-1-butyne

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| ≡C-H | Stretching | ~3300 | Medium |

| C≡C | Stretching | ~2120 | Strong |

| C-H (in CH₂) | Stretching | ~2950 | Medium |

| C-Cl | Stretching | ~600 - 800 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For a molecule like 4,4-Dichloro-1-butyne (C₄H₄Cl₂), the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance) results in characteristic isotopic patterns in the mass spectrum, aiding in its identification.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons. This process typically leads to the formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and provides significant structural information.

The primary fragmentation pathways for 4,4-Dichloro-1-butyne would likely involve the cleavage of carbon-carbon and carbon-chlorine bonds. The loss of a chlorine radical (Cl•) is a common fragmentation for chlorinated compounds, which would result in a significant peak. Another probable fragmentation is the loss of a chloromethyl radical (•CH₂Cl). The presence of the alkyne group can also influence fragmentation, potentially leading to rearrangements.

Table 1: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of 4,4-Dichloro-1-butyne

| Predicted Fragment Ion | Structure | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Comments |

| [C₄H₄Cl₂]⁺• | CH≡CCH₂CHCl₂ | 122 | 124, 126 | Molecular ion (M⁺). The M+2 and M+4 peaks would be observed due to the presence of two chlorine isotopes. |

| [C₄H₄Cl]⁺ | CH≡CCH₂CHCl | 87 | 89 | Loss of a chlorine radical. |

| [C₃H₂Cl]⁺ | CH≡CCHCl | 73 | 75 | Loss of a chloromethyl radical. |

| [C₄H₃]⁺ | CH≡CC=CH₂ | 51 | - | Loss of two chlorine atoms and a hydrogen atom. |

| [C₃H₃]⁺ | Propargyl cation | 39 | - | A common fragment in compounds with a propargyl moiety. |

This table represents predicted data based on established fragmentation principles, as specific experimental data for 4,4-Dichloro-1-butyne was not found in the searched literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, as the exact mass of each element is unique.

For 4,4-Dichloro-1-butyne, HRMS would be instrumental in confirming its molecular formula (C₄H₄Cl₂). By comparing the experimentally determined exact mass with the calculated theoretical mass, an unambiguous identification can be made.

Table 2: Theoretical Exact Masses for 4,4-Dichloro-1-butyne Isotopologues

| Isotopologue Formula | Calculated Exact Mass (Da) |

| C₄H₄³⁵Cl₂ | 121.9690 |

| C₄H₄³⁵Cl³⁷Cl | 123.9661 |

| C₄H₄³⁷Cl₂ | 125.9631 |

This table contains calculated theoretical values.

The high resolution of HRMS is also crucial for distinguishing between ions of the same nominal mass but different elemental compositions in complex mixtures.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC)

Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. It is particularly well-suited for volatile compounds like 4,4-Dichloro-1-butyne.

In a GC analysis, the purity of a 4,4-Dichloro-1-butyne sample can be determined by observing the number of peaks in the resulting chromatogram. A single, sharp peak would indicate a high degree of purity. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).

While specific GC methods for 4,4-Dichloro-1-butyne are not detailed in the available literature, a typical method would likely employ a non-polar or medium-polarity capillary column. The oven temperature would be programmed to start at a relatively low temperature and ramp up to ensure good separation from any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. As the separated components elute from the GC column, they are directly introduced into the mass spectrometer.

This technique is exceptionally powerful for the analysis of complex mixtures containing 4,4-Dichloro-1-butyne and its derivatives. GC-MS allows for the separation of each component in the mixture, and the subsequent acquisition of a mass spectrum for each component provides a confident identification.

For instance, in a reaction mixture where 4,4-Dichloro-1-butyne is a starting material or product, GC-MS could be used to identify and quantify the target compound, as well as any byproducts, unreacted starting materials, or isomeric impurities. The retention time from the GC would provide one level of identification, while the mass spectrum would provide definitive structural information. A study on the analysis of a related compound, 4-chloro-1-butanol, in active pharmaceutical ingredients demonstrated the high sensitivity and robustness of GC-MS for detecting chlorinated compounds. cardiff.ac.uk

Computational Chemistry Investigations of 4,4 Dichloro 1 Butyne

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,4-dichloro-1-butyne, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and predict sites susceptible to chemical attack.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations for chlorinated hydrocarbons typically employ hybrid functionals, such as B3LYP, or meta-hybrid GGA functionals, like M06-2X, which have shown reliability for thermochemistry and reaction kinetics. acs.org These functionals are often paired with Pople-style basis sets like 6-31G(d) for initial geometry optimizations and vibrational frequency calculations, or larger basis sets such as 6-311+G(d,p) for more accurate single-point energy calculations. dtic.mil

For 4,4-dichloro-1-butyne, DFT can be used to calculate a variety of electronic properties that govern its reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it might interact with other reagents.

Table 1: Illustrative DFT-Calculated Electronic Properties for 4,4-Dichloro-1-butyne *

| Property | Calculated Value (Illustrative) | Method |

|---|---|---|

| HOMO Energy | -7.5 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -0.8 eV | |

| HOMO-LUMO Gap | 6.7 eV | |

| Dipole Moment | 2.1 D | B3LYP/6-311+G(d,p) |

Note: These values are illustrative and based on typical results for similar chlorinated alkynes. Actual research-derived values may differ.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. While computationally more demanding than DFT, high-level ab initio methods like Møller-Plesset perturbation theory (e.g., MP2) or coupled-cluster theory can provide benchmark-quality results for energies and structures. researchgate.net Composite methods such as the Gaussian-n (e.g., G3MP2B3) or Complete Basis Set (e.g., CBS-QB3) theories are often employed to achieve high accuracy for thermochemical data, such as enthalpies of formation and reaction barriers, for chlorinated hydrocarbons. dtic.milscispace.com

In the context of 4,4-dichloro-1-butyne, ab initio calculations could be used to validate the results from DFT studies and to compute highly accurate reaction and activation energies for potential transformation pathways. um.es For instance, these methods can precisely model the dissociation of a C-Cl bond or predict the energy barrier for an addition reaction across the alkyne's triple bond.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static electronic properties, molecular modeling and dynamics simulations explore the molecule's movement and the energetic landscape of its various shapes and reaction pathways.

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For 4,4-dichloro-1-butyne, the most significant conformational flexibility arises from rotation around the C2-C3 single bond. The analysis is analogous to that of n-butane, which reveals staggered (anti and gauche) and eclipsed conformations. acs.orguou.ac.in

A potential energy surface scan can be performed by systematically rotating the dihedral angle between the terminal alkyne group and the dichloromethyl group. This would reveal the relative energies of the stable conformers. The most stable conformer is expected to be the anti conformation, where the bulky dichloromethyl group and the ethynyl (B1212043) group are furthest apart, minimizing steric hindrance. The gauche conformers, with a dihedral angle of approximately 60°, would likely be slightly higher in energy. acs.org Eclipsed conformations represent energy maxima on the rotational profile.

Table 2: Illustrative Relative Energies of 4,4-Dichloro-1-butyne Conformers *

| Conformer | Dihedral Angle (H-C1-C2-C3) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 (Global Minimum) |

| Gauche | ~60° | ~1.2 |

| Eclipsed | 0° | ~4.5 (Rotational Barrier) |

Note: These values are illustrative, based on principles of conformational analysis for substituted butanes. acs.org

Computational methods are invaluable for mapping the potential energy surface (PES) of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net For a molecule like 4,4-dichloro-1-butyne, a key reaction could be its isomerization or decomposition.

Using DFT methods like B3LYP, researchers can locate the transition state geometry for a proposed reaction, which is characterized by having exactly one imaginary vibrational frequency. dtic.mil Once the transition state is found, its energy can be calculated to determine the activation energy (energy barrier) of the reaction. acs.org Comparing the energy barriers for different possible pathways allows for the prediction of the most likely reaction mechanism. For example, one could computationally investigate the pathway for a base-catalyzed isomerization or the unimolecular decomposition via C-Cl bond cleavage. dtic.milaip.org

Prediction of Spectroscopic Parameters

Computational chemistry can predict spectroscopic data, which is a vital tool for structure elucidation and for comparing theoretical models with experimental results.

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT functionals like WP04 or ωB97X-D. mdpi.comschrodinger.com Calculations are typically performed on optimized geometries, and the inclusion of a solvent model (like the Polarizable Continuum Model, PCM) can improve accuracy. mdpi.comacs.org Such calculations could predict the distinct 1H and 13C NMR signals for the unique chemical environments in 4,4-dichloro-1-butyne, aiding in its potential identification.

For Infrared (IR) spectroscopy, the vibrational frequencies and their corresponding intensities are obtained from a frequency calculation, which is standard after a geometry optimization. acs.org DFT methods are widely used for this purpose. rsc.org The calculated harmonic frequencies are often systematically higher than experimental values, so a uniform scaling factor is typically applied to improve agreement. scispace.com These calculations would predict characteristic vibrational modes for 4,4-dichloro-1-butyne, such as the C≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2150 cm⁻¹), and the C-Cl stretches (~600-800 cm⁻¹).

Table 3: Illustrative Predicted Vibrational Frequencies for Key Bonds in 4,4-Dichloro-1-butyne *

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |

|---|---|---|

| ≡C-H Stretch | ~3310 | Strong |

| C≡C Stretch | ~2145 | Medium-Weak |

| C-Cl Stretch (Asymmetric) | ~750 | Strong |

| C-Cl Stretch (Symmetric) | ~680 | Strong |

Note: Frequencies are illustrative and based on typical values for terminal alkynes and chlorinated alkanes. researchgate.net

Compound Index

Derivatization and Functionalization Strategies for 4,4 Dichloro 1 Butyne

Regioselective Additions to the Triple Bond

The carbon-carbon triple bond in 4,4-dichloro-1-butyne is susceptible to various addition reactions. The regioselectivity of these reactions is influenced by the electronic nature of the substituents and the reaction conditions.

Electrophilic additions to alkynes, such as the addition of hydrogen halides (HX), typically follow Markovnikov's rule, where the halide attaches to the more substituted carbon. libretexts.org In the case of terminal alkynes like 4,4-dichloro-1-butyne, the addition of HX would be expected to yield a vinyl halide. libretexts.org The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the triple bond towards electrophiles. While additions to alkynes can be sluggish compared to alkenes, they are generally exothermic and display anti-stereoselectivity. libretexts.org

Hydration of the triple bond, typically catalyzed by mercuric salts in an acidic medium, can lead to the formation of carbonyl compounds. rsc.org For instance, the hydration of 2-butyne-1,4-diol (B31916) yields products derived from butane-1,4-diol-2-one. rsc.org

The addition of halogens, such as bromine, to an alkyne proceeds through a cyclic halonium ion intermediate, resulting in the anti-addition of the halogen atoms to form a vicinal dihalide alkene. libretexts.org

Modifications at the Geminal Dichloride Moiety

The geminal dichloride group (a carbon atom bonded to two chlorine atoms) in 4,4-dichloro-1-butyne offers opportunities for functional group interconversion. ncert.nic.in These reactions often involve nucleophilic substitution or elimination pathways.

One key reaction is dehydrohalogenation, the removal of a hydrogen halide. This can be achieved by treating the compound with a base. For example, the dehydrohalogenation of cis-1,2-dichloro-1-alkenes using potassium hydroxide (B78521) in butanol is a known method for synthesizing 1-chloro-1-alkynes. Similarly, 3,4-dichloro-1-butene (B1205564) can be dehydrochlorinated to produce 2-chloro-1,3-butadiene (chloroprene). google.com The presence of a quaternary ammonium (B1175870) compound as a catalyst can significantly increase the reaction rate and yield. google.com

The geminal dichloride can also be a precursor to other functional groups through substitution reactions. The chlorine atoms can be replaced by other nucleophiles, although the reactivity might be lower compared to primary or secondary alkyl halides.

Coupling Reactions and Polymerization Initiatives

The presence of both a terminal alkyne and a dichloromethyl group allows 4,4-dichloro-1-butyne to participate in various coupling reactions, which are fundamental for constructing larger and more complex molecular architectures.

Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. thermofisher.comfishersci.es These reactions typically involve the coupling of an organoboron compound with an organic halide or triflate. thermofisher.com While terminal alkynes themselves can participate in Sonogashira coupling, the halide portion of 4,4-dichloro-1-butyne could potentially engage in reactions like Suzuki or Negishi coupling, where organozinc reagents are used. thermofisher.com The reactivity of the halide in these couplings generally follows the order I > Br > OTf >> Cl. fishersci.es

Polymerization Initiatives:

The alkyne functionality of 4,4-dichloro-1-butyne makes it a potential monomer for polymerization. The polymerization of alkynes can lead to the formation of conjugated polymers with interesting electronic and optical properties. While specific polymerization studies on 4,4-dichloro-1-butyne are not extensively detailed in the provided results, related compounds like 1,4-dichloro-2-butyne (B41282) are noted for their potential in polymer chemistry to create specialized materials. chemimpex.com The polymerization can be initiated by various catalysts, and the resulting polymer structure would depend on the reaction conditions.

Synthesis of Chiral Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. diva-portal.orgacs.org 4,4-Dichloro-1-butyne can serve as a starting material for the synthesis of chiral derivatives through asymmetric reactions.

One approach involves the asymmetric addition to the triple bond. For example, the addition of an organolithium compound derived from the deprotonation of 4-chloro-1-butyne (B1585787) to a chiral N-tert-butanesulfinyl imine has been shown to produce propargylamine (B41283) derivatives with high diastereoselectivity. beilstein-journals.org This demonstrates that the acetylide derived from a related chloroalkyne can be used to introduce a chiral center.

Another strategy is to utilize the geminal dichloride moiety. Asymmetric modifications or substitutions at this position could lead to chiral products. Furthermore, the resulting functionalized butyne can be a precursor for further stereoselective transformations. For instance, the stereoselective 1,3-dipolar cycloaddition between (Z)-1,4-dichloro-2-butene and a chiral nitrone has been used to synthesize enantiopure 3-substituted 4-hydroxyproline (B1632879) derivatives. academie-sciences.fr This highlights how dichlorinated butene structures can be employed in asymmetric synthesis.

The development of chiral catalysts and reagents continues to expand the possibilities for creating enantiomerically enriched compounds from achiral starting materials like derivatives of 4,4-dichloro-1-butyne. diva-portal.org

Future Directions and Emerging Research Avenues for 4,4 Dichloro 1 Butyne

Exploration of Novel Synthetic Pathways

The development of more efficient, scalable, and environmentally benign methods for the synthesis of 4,4-Dichloro-1-butyne is a primary area for future research. Current synthetic routes for similar chlorinated alkynes often rely on harsh reagents or produce significant waste. Future exploration will likely focus on innovative strategies that offer improved atom economy and selectivity.

One promising avenue is the adaptation of phase-transfer catalysis (PTC) for the dehydrochlorination of polychlorinated alkane precursors. Research on the dehydrochlorination of 3,4-dichloro-1-butene (B1205564) to produce chloroprene (B89495) has demonstrated the efficacy of recyclable, sugar-based ionic liquids as phase-transfer catalysts. acs.org A similar approach could be envisioned for a suitable tetrachlorobutane isomer, using a highly selective base and catalyst system to favor the formation of the 1-alkyne over other isomers.

Another area of exploration involves novel halogenation and rearrangement reactions. For instance, synthetic routes have been developed for related compounds like solithromycin (B1681048) starting from 1,4-dichlorobutane, which undergoes nucleophilic substitution followed by a series of transformations. google.comgoogle.com Future work could investigate the controlled chlorination of 1-butyne (B89482) or its derivatives using modern electrophilic chlorinating agents, potentially catalyzed by metal complexes to ensure high regioselectivity for the C4 position.

| Proposed Synthetic Approach | Potential Precursor | Key Reagents/Catalysts | Potential Advantages |

| Phase-Transfer Catalyzed Dehydrochlorination | 1,1,2-Trichlorobutane or 1,1,4-Trichlorobutane | Strong base (e.g., KOH), Quaternary ammonium (B1175870) salts, Ionic Liquids | Use of sustainable catalysts, milder reaction conditions, potential for catalyst recycling. acs.org |

| Direct Regioselective Chlorination | 1-Butyne or 4-Chloro-1-butyne (B1585787) | Electrophilic chlorine sources (e.g., NCS, SO₂Cl₂), Lewis acid or transition metal catalyst | High atom economy, direct conversion to the target molecule. |

| Rearrangement of Dichloroalkenes | Dichlorobutene isomers | Lewis or Brønsted acids | Isomerization of more accessible starting materials to the desired carbon skeleton. juniperpublishers.com |

Development of Highly Selective and Sustainable Catalytic Systems

The dual functionality of 4,4-Dichloro-1-butyne—a reactive alkyne and a gem-dichloro group—opens up a wide range of potential transformations. A key future direction is the development of catalytic systems that can selectively target one functional group while leaving the other intact, or that can activate the molecule for unique cycloaddition or polymerization reactions.

Sustainable catalysis is a major focus. The use of earth-abundant, heterogeneous nanocatalysts, such as zinc oxide, has proven effective for the sustainable synthesis of triazoles from alkynes. rsc.org Applying such catalysts to the [3+2] cycloaddition reactions of 4,4-Dichloro-1-butyne could provide an environmentally friendly route to highly functionalized triazoles.

Furthermore, advanced transition-metal catalysis offers significant opportunities. Highly selective ruthenium-based N-heterocyclic carbene (NHC) catalysts have been developed for olefin metathesis, demonstrating remarkable control over reaction outcomes. nih.govlookchem.com The design of analogous catalysts for alkyne metathesis or other transformations involving 4,4-Dichloro-1-butyne could lead to novel molecular architectures. Similarly, rhodium complexes with specialized phosphine (B1218219) or phosphoramidite (B1245037) ligands, known for their high selectivity in hydroformylation, could be adapted for selective additions across the triple bond of 4,4-Dichloro-1-butyne. researchgate.net

| Catalyst Type | Target Reaction | Potential Benefits |

| ZnO Nanocrystals | [3+2] Cycloaddition (Click Chemistry) | Sustainable, copper-free, recyclable heterogeneous catalyst. rsc.org |

| Ruthenium-NHC Complexes | Alkyne Metathesis, Cyclotrimerization | High selectivity and functional group tolerance. nih.gov |

| Iridium N,P-Ligand Complexes | Asymmetric Hydrogenation | Selective reduction of the alkyne to a chiral alkene or alkane. diva-portal.org |

| Rhodium-Phosphoramidite Systems | Hydroformylation, Hydroboration | High linear-to-branched selectivity for aldehyde synthesis. researchgate.net |

Expansion of Synthetic Applications in Advanced Materials Science

The unique structure of 4,4-Dichloro-1-butyne makes it a highly promising monomer for the synthesis of advanced materials. The terminal alkyne can participate in polymerization reactions, such as polyacetylene formation or click-chemistry-based step-growth polymerization. The gem-dichloro group can impart specific properties to the resulting polymer or serve as a handle for post-polymerization modification.

Future research will likely focus on using 4,4-Dichloro-1-butyne to create specialty polymers. For example, the high chlorine content could lead to polymers with inherent flame-retardant properties. The rigidity of the alkyne unit could be exploited to create conjugated polymers with interesting electronic and optical properties. Related chlorinated butenes, such as 1,4-dichloro-2-butene, are already used as intermediates in the production of polymers like neoprene and serve as starting materials for creating new polymer structures. juniperpublishers.comchemimpex.com

The alkyne functionality is particularly valuable for creating functional materials via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC), cornerstone reactions of "click chemistry." This would allow for the facile grafting of 4,4-dichloro-1-butyne-derived units onto polymer backbones or surfaces, or for the creation of complex, cross-linked polymer networks with precisely controlled architectures.

| Potential Material Type | Synthetic Strategy | Key Properties and Applications |

| Flame-Retardant Polymers | Alkyne polymerization (e.g., using Ziegler-Natta or Schrock catalysts) | High chlorine content imparts self-extinguishing properties for use in electronics or construction. |

| Functional Polymer Networks | Step-growth polymerization via click chemistry with diazide monomers | Creation of robust, cross-linked materials for coatings, adhesives, or separation membranes. |

| Modified Surfaces | Surface-initiated polymerization or click-chemistry grafting | Tailoring surface properties (e.g., hydrophobicity, reactivity) for biomedical devices or sensors. |

| Conjugated Materials | Synthesis of poly(alkyne)s | Potential for semiconducting or light-emitting properties for organic electronics. scirp.org |

Interdisciplinary Research with Integrated Computational and Spectroscopic Approaches

To unlock the full potential of 4,4-Dichloro-1-butyne, future research must integrate computational modeling with advanced spectroscopic techniques. This interdisciplinary approach allows for the prediction of molecular properties and reaction outcomes, guiding experimental work and providing deep mechanistic insight.

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to predict the molecule's conformational landscape, vibrational frequencies (IR/Raman spectra), and NMR chemical shifts. rsc.orgbeilstein-journals.org Such calculations can help elucidate the mechanisms of complex reactions by mapping potential energy surfaces and identifying transition states. researchgate.net For example, a computational screening could identify the most promising catalysts for a desired transformation before any experiments are conducted, saving significant time and resources. rsc.org

Advanced spectroscopic methods are crucial for validating these computational predictions and for characterizing novel compounds and materials derived from 4,4-Dichloro-1-butyne. In-situ spectroscopic monitoring (e.g., using FTIR or NMR) can track reaction kinetics and identify transient intermediates, providing critical data to refine mechanistic hypotheses. The combination of these techniques creates a powerful feedback loop where theoretical predictions guide experiments, and experimental results validate and improve theoretical models. This synergy is essential for accelerating the discovery and development of new chemistry based on 4,4-Dichloro-1-butyne.

Q & A

Basic: What are the recommended methods for synthesizing 4,4-Dichloro-1-butyne with high purity, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves chlorination of 1-butyne derivatives. Key parameters include temperature control (20–40°C) and stoichiometric use of chlorinating agents (e.g., Cl₂ or SOCl₂) to minimize side reactions like over-chlorination. Purification via fractional distillation under reduced pressure (e.g., 80–100 mmHg) is critical. Validate purity using gas chromatography (GC) with flame ionization detection (FID), comparing retention times against NIST reference data . Optimization studies should employ factorial design to assess variables (e.g., solvent polarity, catalyst loading) and their impact on yield .

Basic: How can spectroscopic techniques (NMR, IR) be used to characterize 4,4-Dichloro-1-butyne, and what reference databases are reliable?

Methodological Answer:

- ¹H NMR: Look for a triplet near δ 2.1–2.3 ppm (terminal alkyne proton) and absence of vinyl chloride peaks (δ 5–6 ppm).

- IR: Confirm C≡C stretch at ~2100–2260 cm⁻¹ and C-Cl stretches at 550–850 cm⁻¹.

Cross-reference spectral data with the NIST Chemistry WebBook or PubChem, which provide experimentally validated spectra. Discrepancies in peak positions may indicate impurities; use high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced: How can researchers resolve contradictions in experimental data (e.g., conflicting thermal stability reports) for 4,4-Dichloro-1-butyne?

Methodological Answer:

Contradictions often arise from differences in experimental setups. Conduct a meta-analysis of published thermodynamic data (e.g., vapor pressure, heat capacity) and compare methodologies. For example, discrepancies in boiling points may stem from variations in pressure calibration. Use iterative regression models to identify outliers and validate findings via independent replication. Triangulate data from multiple sources (e.g., NIST, peer-reviewed journals) to establish consensus values .

Advanced: What experimental designs are suitable for studying the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Employ kinetic studies under inert atmospheres (argon/glovebox) to track reaction progress. Use pseudo-first-order conditions with excess coupling partner (e.g., aryl halides) and monitor intermediates via in-situ FTIR or Raman spectroscopy. Computational methods (DFT) can predict reaction pathways, while QSPR models correlate substituent effects with reaction rates . Validate mechanistic hypotheses using isotopic labeling (e.g., deuterated analogs) .

Basic: What strategies are effective for conducting a literature review on rare applications of 4,4-Dichloro-1-butyne?

Methodological Answer:

Use specialized databases like SciFinder or Reaxys with search filters for "synthetic applications" and "mechanistic studies." Cross-reference patents (e.g., USPTO, Espacenet) for industrial precedents. Prioritize peer-reviewed journals (e.g., Med. Chem. Commun.) over non-curated platforms. Track citation networks via Web of Science to identify seminal works and emerging trends .

Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

Design accelerated stability studies:

- Thermal Stability: Use thermogravimetric analysis (TGA) at 25–150°C to determine decomposition thresholds.

- pH Stability: Conduct kinetic assays in buffered solutions (pH 2–12) and quantify degradation products via HPLC-UV.

Apply the Arrhenius equation to extrapolate shelf-life under standard conditions. For gas-phase stability, use static or flow reactors with online GC monitoring .

Advanced: What methodologies are recommended for probing the compound’s role in reaction mechanisms (e.g., radical vs. ionic pathways)?

Methodological Answer:

- Radical Trapping: Introduce inhibitors like TEMPO and monitor reaction quenching via EPR spectroscopy.

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. protiated substrates.

- Computational Modeling: Use Gaussian or ORCA for transition-state optimization and charge distribution analysis. Pair with experimental data (e.g., Hammett plots) to validate mechanistic hypotheses .

Basic: How can researchers validate the reproducibility of novel catalytic applications involving 4,4-Dichloro-1-butyne?

Methodological Answer:

Adopt standardized protocols from organizations like the ACS Committee on Professional Training. Document all variables (e.g., catalyst loading, solvent purity) in open-access repositories (e.g., Zenodo). Use interlaboratory studies to compare results and publish negative data to avoid publication bias .

Advanced: What safety protocols are critical when handling 4,4-Dichloro-1-butyne due to its toxicity profile?

Methodological Answer:

Refer to PubChem’s hazard data (e.g., LD50, GHS classifications) to design risk assessments. Use fume hoods for synthesis/purification and personal protective equipment (PPE) rated for chlorinated compounds. Implement emergency protocols for spills (e.g., neutralization with sodium bicarbonate) and monitor air quality with real-time VOC sensors .